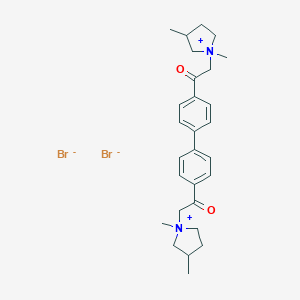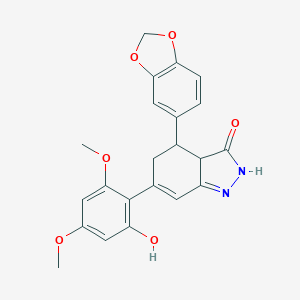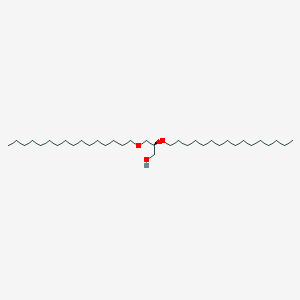
(S)-2,3-Bis(hexadecyloxy)propan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Synthetic Glycolipids
1,2-O-Dihexadecyl-sn-glycerol is a saturated dialkyl glyceryl ether that can be used as a lipid anchor in the synthesis of synthetic glycolipids . This compound provides a stable and hydrophobic anchor that can be attached to various glycolipid structures, enhancing their stability and functionality.
Mimic of Diacylglycerol
This compound is a saturated dialkyl glyceryl ether with hexadecyl groups at the sn-1 and sn-2 positions that mimics the structure of diacylglycerol . As a mimic of diacylglycerol, it can be used in studies investigating the role and function of diacylglycerol in biological systems.
Building Block for More Complex Glycolipids
1,2-O-Dihexadecyl-sn-glycerol can be used as a building block for more complex glycolipids . Its structure allows for the attachment of various functional groups, enabling the synthesis of a wide range of complex glycolipids.
Incorporation into Model Lipid Bilayers
1,2-O-Dihexadecyl-sn-glycerol has been incorporated into model lipid bilayers in order to explore the composition and function of biological membranes . Its hydrophobic nature and structural similarity to natural lipids make it suitable for this application.
Lipid Biochemistry Research
This compound is used in lipid biochemistry research, particularly in the study of glycerolipids . Its unique structure and properties make it a valuable tool in the investigation of lipid biochemistry.
Pharmaceutical Development
In the field of pharmaceutical development, 1,2-O-Dihexadecyl-sn-glycerol’s ability to mimic diacylglycerol and its role as a lipid anchor in the synthesis of synthetic glycolipids can be leveraged to develop new drugs and therapies .
Wirkmechanismus
Target of Action
The primary target of 1,2-O-Dihexadecyl-sn-glycerol is the lipid bilayer of cells. This compound serves as a lipid anchor for synthesizing lactose-containing synthetic glycolipids .
Mode of Action
1,2-O-Dihexadecyl-sn-glycerol, a saturated dialkyl glyceryl ether featuring hexadecyl groups at the sn-1 and sn-2 positions, resembles the structure of diacylglycerol . This structural similarity allows it to interact with the lipid bilayer of cells and serve as a lipid anchor .
Biochemical Pathways
Its role as a lipid anchor suggests that it may be involved in the synthesis of lactose-containing synthetic glycolipids . These glycolipids could potentially influence various cellular processes, including cell signaling and membrane stability.
Result of Action
The molecular and cellular effects of 1,2-O-Dihexadecyl-sn-glycerol’s action are likely to be related to its role as a lipid anchor. By serving as a building block for lactose-containing synthetic glycolipids, it could potentially influence the structure and function of cell membranes .
Action Environment
The action, efficacy, and stability of 1,2-O-Dihexadecyl-sn-glycerol are likely to be influenced by various environmental factors. For instance, factors such as temperature and pH could affect its stability and interaction with the lipid bilayer. Additionally, the presence of other lipids and proteins in the cell membrane could influence its efficacy as a lipid anchor .
Eigenschaften
IUPAC Name |
(2S)-2,3-dihexadecoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H72O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-34-35(33-36)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDJMFFVPVZWNK-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H72O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,3-Bis(hexadecyloxy)propan-1-ol | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


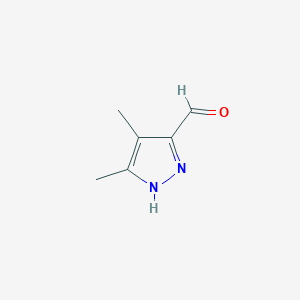
![7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B53979.png)
![[2-[2-(2,4-Di-tert-pentylphenoxy)hexanoylamino]-4-hydroxyphenoxy]acetic acid methyl ester](/img/structure/B53983.png)
![4-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B53984.png)


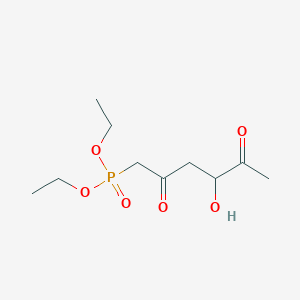
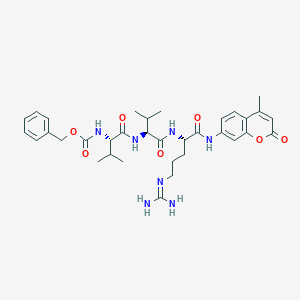

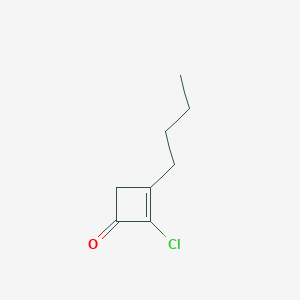
![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)
